2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a sulfonamide group, a triazolopyridazine moiety, and two fluorine atoms attached to the benzene ring. The unique structural features of this compound make it a potential candidate for various biological and chemical applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit certain enzymes, which can affect various biochemical pathways . For example, they can act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazolopyridazine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways. It is particularly useful in the investigation of enzyme inhibition and receptor binding.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorophenylsulfonamide: Lacks the triazolopyridazine moiety, making it less effective in certain biological applications.
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
2,4-difluoro-N-(3-phenyl)benzene-1-sulfonamide: Lacks the triazolopyridazine moiety, reducing its potential as a therapeutic agent.
Uniqueness
The presence of both the triazolopyridazine moiety and the fluorine atoms in 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide makes it unique compared to similar compounds. These structural features contribute to its enhanced biological activity and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2S/c18-12-4-6-16(14(19)9-12)27(25,26)23-13-3-1-2-11(8-13)15-5-7-17-21-20-10-24(17)22-15/h1-10,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVKMDWEDAPHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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